Lnfp I

Beschreibung

Eigenschaften

Molekularformel |

C32H55NO25 |

|---|---|

Molekulargewicht |

853.8 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-7-14(39)18(43)22(47)30(50-7)58-27-19(44)15(40)9(3-34)54-32(27)56-25-13(33-8(2)38)29(52-10(4-35)16(25)41)57-26-17(42)11(5-36)53-31(23(26)48)55-24-12(6-37)51-28(49)21(46)20(24)45/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,25+,26-,27+,28?,29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

FZIVHOUANIQOMU-YIHIYSSUSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Architecture of Lacto-N-fucopentaose I: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure of Lacto-N-fucopentaose I (LNFP I), a significant human milk oligosaccharide (HMO). Designed for researchers, scientists, and professionals in drug development, this document details the monosaccharide composition, glycosidic linkages, and the experimental protocols utilized for its structural elucidation.

Introduction to Lacto-N-fucopentaose I (this compound)

Lacto-N-fucopentaose I is a neutral pentasaccharide that ranks as the second most abundant fucosylated human milk oligosaccharide after 2'-fucosyllactose (2'-FL).[1] It is recognized for its biological activities, including antiviral and antibacterial properties, and its role in modulating the gut microbiota.[2] Structurally, it is a fucosylated derivative of Lacto-N-tetraose (LNT).[3] Its precise molecular structure is fundamental to understanding its biological functions and potential therapeutic applications.

Chemical Structure of this compound

This compound is a complex carbohydrate with the chemical formula C₃₂H₅₅NO₂₅ and a molecular weight of 853.77 g/mol .[4][5][6] It is composed of five monosaccharide units: L-Fucose (Fuc), D-Galactose (Gal), N-Acetyl-D-glucosamine (GlcNAc), and a lactose (Gal-Glc) core at the reducing end.

The definitive glycan structure is: Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc [6][7]

This structure can be broken down into the following specific glycosidic linkages between the monosaccharide residues:

-

An α(1→2) linkage between L-Fucose and the first D-Galactose.

-

A β(1→3) linkage between D-Galactose and N-Acetyl-D-glucosamine.

-

A β(1→3) linkage between N-Acetyl-D-glucosamine and the second D-Galactose.

-

A β(1→4) linkage between the second D-Galactose and D-Glucose.

Quantitative Structural Data

The three-dimensional conformation of this compound in solution is dynamic and has been extensively studied. Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are crucial for defining its conformational preferences.

| Parameter | Description | Typical Values / Method of Determination |

| Molecular Formula | The elemental composition of the molecule. | C₃₂H₅₅NO₂₅ |

| Molecular Weight | The mass of one mole of the substance. | 853.77 g/mol |

| ¹H & ¹³C Chemical Shifts | The resonant frequencies of hydrogen and carbon nuclei in a magnetic field, providing detailed information on the chemical environment of each atom within the molecule. | Determined via 1D and 2D NMR spectroscopy. Specific shifts are assigned by comparing experimental data with known values for monosaccharide residues and through correlational experiments (COSY, HSQC, HMBC). |

| J-Coupling Constants | Scalar couplings between nuclei that provide information on dihedral angles and thus the conformation across glycosidic bonds. | Trans-glycosidic ³JCH and homonuclear ³JHH coupling constants are measured using experiments like J-HMBC. For example, the β-configuration of galactose and GlcNAc units is confirmed by J₁,₂ coupling constants around 8 Hz, while the α-configuration of the fucose unit shows a J₁,₂ value of approximately 4.0 Hz.[3] |

| Residual Dipolar Couplings (RDCs) | Provide long-range structural information about the time-averaged orientation of molecular vectors relative to the magnetic field. | Measured in weakly aligning media, such as bicelle solutions. One-bond ¹H-¹³C RDCs are particularly valuable for defining the relative orientations of the monosaccharide rings, complementing data from NOE and scalar couplings. |

| Nuclear Overhauser Effects (NOEs) | Through-space correlations between protons that are close in space (<5 Å), providing key distance constraints for conformational analysis. | Measured using 2D ROESY or NOESY experiments. The intensity of cross-peaks is proportional to the inverse sixth power of the distance between protons, allowing for the determination of inter-residue proximities. |

Experimental Protocols for Structural Elucidation

The determination of the primary structure and conformation of this compound relies on a combination of high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight, confirm monosaccharide composition, and deduce the branching and linkage pattern through fragmentation analysis.

Methodology:

-

Sample Preparation:

-

For purified standards, dissolve the this compound sample in the initial mobile phase (e.g., 80:20 acetonitrile:water with 20mM ammonium formate, pH 4.3) to a concentration of 10-50 µg/mL.[4]

-

For biological samples (e.g., human milk), perform protein precipitation by adding an equal volume of cold ethanol, incubating at -20°C for 30 minutes, and centrifuging. The resulting supernatant containing oligosaccharides is dried and reconstituted.[4]

-

-

Liquid Chromatography (LC) Separation:

-

HPLC System: Dionex Ultimate 3000 RS or equivalent.[1]

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a HILIC-OH5 (2.1×150mm, 2.7µm), is used to separate the polar oligosaccharides.[1]

-

Mobile Phase: A binary gradient is employed.

-

Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 80% B) and decreases linearly to elute the analytes.[4]

-

Flow Rate: 0.2-0.4 mL/min.[4]

-

-

Mass Spectrometry (MS) Analysis:

-

Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[1]

-

Ionization: Heated Electrospray Ionization (HESI), typically in negative ion mode for oligosaccharides.[1]

-

Scan Mode: Acquire full scan mass spectra over a range of m/z 200-1500 at a resolving power of 70,000 to accurately determine the mass of the precursor ion ([M-H]⁻ or [M+HCOO]⁻).[1]

-

Tandem MS (MS/MS): Perform Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) on the selected precursor ion. The resulting fragmentation pattern reveals the sequence and linkage of the monosaccharides. For example, the loss of a fucose residue (146 Da) is a key diagnostic fragmentation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a complete and unambiguous assignment of all ¹H and ¹³C atoms, determine anomeric configurations (α or β), identify glycosidic linkage positions, and elucidate the 3D conformation in solution.

Methodology:

-

Sample Preparation:

-

Dissolve 1-5 mg of lyophilized this compound in 0.5 mL of deuterium oxide (D₂O, 99.96%).

-

Perform repeated lyophilization and reconstitution in D₂O to exchange all labile protons (e.g., from hydroxyl groups) for deuterium.

-

For measurement of residual dipolar couplings (RDCs), the sample is dissolved in a weakly aligning medium, such as a 7.5% solution of DMPC/DHPC bicelle liquid crystals.

-

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used to achieve optimal resolution and sensitivity.

-

1D ¹H Spectrum: Provides an overview of all proton signals. The anomeric protons (H1) typically resonate in a distinct region (4.4-5.4 ppm).

-

2D Homonuclear Correlation (COSY, TOCSY): Used to identify proton spin systems within each monosaccharide residue. TOCSY experiments transfer magnetization along the entire chain of coupled protons, revealing all protons of a given sugar ring from the anomeric proton.

-

2D Heteronuclear Correlation (HSQC, HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of each carbon atom via its attached proton.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is the key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue.

-

-

2D NOESY/ROESY: Used to determine the 3D structure. These experiments detect through-space correlations between protons that are physically close, providing distance constraints that are used to build a conformational model.

-

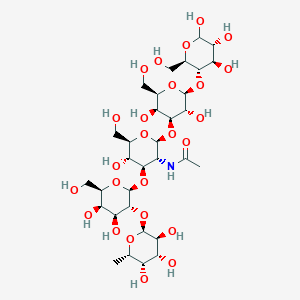

Molecular Structure Diagram

The following diagram illustrates the chemical structure of Lacto-N-fucopentaose I, detailing the monosaccharide units and their specific glycosidic linkages.

Caption: Chemical structure of Lacto-N-fucopentaose I (this compound).

References

- 1. MASONACO - Human milk oligosaccharides [masonaco.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lacto-N-fucopentaose I (this compound) Analytical Reference [elicityl-oligotech.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Lacto-N-fucopentaose I - glyXera [glyxera.com]

- 7. Molecular conformations in the pentasaccharide LNF-1 derived from NMR spectroscopy and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Lacto-N-fucopentaose I (LNFP I) in Infants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent neutral human milk oligosaccharide (HMO) found in the breast milk of mothers with a functional Secretor (FUT2) gene, representing a significant portion of the fucosylated HMO fraction.[1][2][3] Structurally, it is a pentasaccharide built on a Lacto-N-tetraose core, featuring a fucose residue linked via an α1-2 bond.[4][5] As the third most abundant solid component in human milk after lactose and lipids, HMOs are largely indigestible by the infant, allowing them to reach the lower gut intact where they exert a range of critical biological functions.[3][6] this compound, specifically, plays a multifaceted role in early life by shaping the gut microbiota, preventing pathogen infection, and modulating the developing immune system.[5][7] This document provides an in-depth technical overview of these core functions, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development.

Prebiotic Activity and Gut Microbiota Modulation

This compound functions as a selective prebiotic, fostering a healthy infant gut microbiome, which is crucial for nutrient metabolism, gut barrier function, and immune development.[6] Its complex structure resists digestion by host enzymes, ensuring its delivery to the colon where it serves as a metabolic substrate for specific beneficial bacteria.

2.1 Selective Growth of Bifidobacteria Clinical and in vitro studies have consistently demonstrated that this compound promotes the growth of beneficial bacteria, most notably species within the Bifidobacterium genus, such as Bifidobacterium longum.[3][8][9] The presence and concentration of this compound in breast milk are positively correlated with a higher abundance of bifidobacteria in the infant gut.[8][9] This selective fertilization helps establish a bifidobacteria-dominant microbiota, a hallmark of healthy breastfed infants.[3][8] The metabolism of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs) like acetate and lactate, which lower the intestinal pH, creating an environment that inhibits the growth of potential pathogens.

2.2 Quantitative Data: this compound and Microbiota Composition

| Parameter | Finding | Organism(s) | Reference |

| Correlation | Positive correlation between breast milk this compound concentration and relative abundance of Bifidobacterium in infant feces across multiple time points (p = 0.017). | Bifidobacterium spp. | [8][9] |

| Association | Presence of this compound in human milk was positively linked with the abundance of Bifidobacterium in infant stool. | Bifidobacterium spp. | [1] |

| Growth Promotion | This compound was shown to promote the growth of intestinal probiotics in vitro. | Acidobacteria, Actinobacteria, Proteobacteria | [10] |

2.3 Visualization: Prebiotic Mechanism of this compound

2.4 Experimental Protocol: In Vitro Fecal Fermentation Assay This protocol is a synthesized methodology for assessing the prebiotic potential of this compound using infant fecal samples.

-

Inoculum Preparation:

-

Collect fresh fecal samples from healthy, exclusively breastfed infants (e.g., 3 months old).

-

Immediately place samples in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).

-

Prepare a 10% (w/v) fecal slurry by homogenizing the sample in pre-reduced anaerobic phosphate-buffered saline (PBS) containing 0.05% L-cysteine.

-

Filter the slurry through sterile cheesecloth to remove large particulates.

-

-

Basal Medium Preparation:

-

Prepare a basal fermentation medium (e.g., modified MRS or gut simulation medium) without a primary carbohydrate source. The medium should contain peptones, yeast extract, salts, and a reducing agent.

-

Sterilize the medium by autoclaving and cool to room temperature inside the anaerobic chamber.

-

-

Fermentation Setup:

-

Add this compound to sterile batch culture vessels to a final concentration of 1% (w/v). Use vessels with no added carbohydrate as a negative control and vessels with a known prebiotic like Fructooligosaccharides (FOS) as a positive control.[11]

-

Add the basal medium to each vessel and inoculate with the 10% fecal slurry to achieve a final concentration of 1% (v/v).

-

Seal the vessels and incubate at 37°C under anaerobic conditions for up to 48 hours.

-

-

Sampling and Analysis:

-

Collect samples from each vessel at baseline (0h) and at subsequent time points (e.g., 12h, 24h, 48h).

-

Microbial Composition: Immediately extract DNA from samples for 16S rRNA gene sequencing to determine changes in bacterial populations, particularly the relative abundance of Bifidobacterium.

-

SCFA Analysis: Centrifuge samples, filter the supernatant, and analyze for SCFA (acetate, propionate, butyrate) and lactate concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11]

-

pH Measurement: Measure the pH of the culture medium at each time point.

-

Inhibition of Pathogen Adhesion

A critical function of this compound is to protect the infant from enteric infections by acting as a soluble anti-adhesive antimicrobial.[5][12] Many pathogens initiate infection by binding to specific glycan structures on the surface of intestinal epithelial cells.[4][12]

3.1 Mechanism of Action: Soluble Decoy Receptor this compound and other fucosylated HMOs are structurally similar to these host cell surface glycans.[12] Present in high concentrations in the gut lumen, they act as soluble decoy receptors, competitively inhibiting the binding of pathogens to the intestinal wall.[12][13] Pathogens that bind to this compound instead of host cells are unable to colonize and are subsequently cleared from the digestive tract through peristalsis. This mechanism has been demonstrated for pathogens like Campylobacter jejuni and enteropathogenic E. coli (EPEC).[4][13]

3.2 Quantitative Data: Pathogen Adhesion Inhibition

| Pathogen | Assay | Effect of Fucosylated HMOs | Reference |

| Campylobacter jejuni | In vitro cell adhesion | Human milk oligosaccharides inhibited the binding of C. jejuni to intestinal epithelial cells. | [12] |

| Enteropathogenic E. coli (EPEC) | In vitro Caco-2 cell adhesion | Sialylated and fucosylated HMOs were shown to reduce the adhesion of EPEC. | [13] |

| Various Enteric Pathogens | In vitro cell adhesion | α1,2-linked fucosylated oligosaccharides inhibit binding by Campylobacter and E. coli toxin. | [4] |

3.3 Visualization: Pathogen Inhibition Workflow

3.4 Experimental Protocol: Pathogen-Host Cell Adhesion Assay This protocol outlines a method to quantify the inhibitory effect of this compound on the adhesion of Campylobacter jejuni to intestinal epithelial cells.

-

Cell Culture:

-

Culture human intestinal epithelial cells (e.g., Caco-2 or INT 407) in appropriate media (e.g., DMEM with 10% FBS) in 24-well plates until they form a confluent monolayer.[14]

-

Wash the monolayers three times with sterile PBS to remove residual media and antibiotics before the assay.

-

-

Bacterial Preparation:

-

Grow C. jejuni under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) to the mid-logarithmic phase.

-

Harvest the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics to a specific concentration (e.g., 1 x 10⁸ CFU/mL).

-

-

Inhibition Assay:

-

Prepare solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10 mg/mL). A no-HMO control (medium only) is mandatory.

-

Pre-incubate the bacterial suspension with the this compound solutions (or control medium) for 1 hour at 37°C with gentle agitation. This allows pathogens to bind to the soluble this compound.

-

-

Infection and Incubation:

-

Quantification of Adherent Bacteria:

-

After incubation, aspirate the medium and wash the monolayers extensively (e.g., 5-6 times) with sterile PBS to remove non-adherent bacteria.

-

Lyse the epithelial cells by adding a solution of 0.1% Triton X-100 in PBS and incubating for 15 minutes.

-

Perform serial dilutions of the cell lysate in PBS and plate on appropriate agar plates for C. jejuni.

-

Incubate the plates under microaerobic conditions until colonies are visible, then count the Colony Forming Units (CFUs).

-

Calculate the percentage of adhesion relative to the initial inoculum and determine the percentage of inhibition for each this compound concentration compared to the no-HMO control.

-

Immune System Modulation

This compound contributes to the education and maturation of the infant's naive immune system through both indirect and direct mechanisms.[12] This modulation helps to establish immune homeostasis and may reduce the risk of inflammatory and allergic diseases.

4.1 Indirect Modulation via Microbiota As described in Section 2.0, this compound fermentation by bifidobacteria produces SCFAs. These metabolites are not just energy sources; they are key signaling molecules that interact with the host immune system. SCFAs can enhance the integrity of the gut barrier and influence the differentiation and function of immune cells, such as promoting the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

4.2 Direct Interaction with Immune and Epithelial Cells Emerging evidence indicates that this compound and other HMOs can directly interact with cells of the immune system.[4][12] They can modulate the gene expression of intestinal epithelial cells and directly engage with immune cells like macrophages and dendritic cells, potentially through glycan-binding receptors (lectins).[4][12] Studies have shown that this compound can decrease the production of pro-inflammatory Th1 cytokines like IL-12 and IFN-γ while increasing the production of the anti-inflammatory cytokine IL-10.[4] This helps to balance the Th1/Th2 immune response, which is critical in preventing allergic sensitization.

4.3 Quantitative Data: Immunomodulatory Effects of this compound

| Cell Type | Treatment | Finding | Cytokine Change | Reference |

| Human Mononuclear Cells (LPS-activated) | This compound | Significantly decreased cell proliferation in a dose-dependent manner. | ↓ IL-12, ↓ IFN-γ, ↑ IL-10 | [4] |

| Human Mononuclear Cells (from MS patients) | This compound | Reduced production of IL-12 and IFN-γ more significantly than in healthy controls (p<0.001 for IFN-γ). | ↓ IL-12, ↓ IFN-γ | [4] |

4.4 Visualization: Immune Modulation Pathways

4.5 Experimental Protocol: In Vitro Immune Cell Stimulation Assay This protocol details a method for evaluating the direct immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation:

-

Isolate PBMCs from fresh heparinized blood of healthy adult donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells three times with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).

-

Determine cell viability and concentration using a trypan blue exclusion assay.

-

-

Cell Culture and Stimulation:

-

Plate PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Add this compound to the wells at various final concentrations (e.g., 10, 100, 1000 µg/mL). Include a media-only control.

-

Co-treat the cells with a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, to induce a baseline inflammatory response. A non-LPS stimulated control should also be included.

-

-

Incubation:

-

Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Analysis of Cytokine Production:

-

After incubation, centrifuge the plates and carefully collect the cell-free supernatants.

-

Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-12, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants.[4]

-

Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits for quantification.

-

Analyze the data to determine if this compound treatment significantly alters cytokine production in LPS-stimulated cells compared to the LPS-only control.

-

-

Cell Proliferation (Optional):

-

To assess effects on cell proliferation, add a reagent like BrdU or WST-1 during the final hours of incubation and measure the absorbance according to the manufacturer's protocol.[4]

-

Conclusion and Future Directions

Lacto-N-fucopentaose I is a bioactive component of human milk with profound and diverse effects on infant health. Its functions extend beyond simple nutrition to include selectively shaping a beneficial gut microbiota, providing a first line of defense against enteric pathogens, and actively modulating the maturation of the infant immune system. The quantitative data and mechanistic pathways outlined in this guide underscore the importance of this compound in promoting gut homeostasis and reducing disease risk in early life.

For drug development professionals and infant nutrition scientists, these insights highlight the significant potential of this compound. Its demonstrated safety and bioactivity make it a prime candidate for supplementation in infant formulas to more closely mimic the composition and functionality of human milk.[10] Further research should focus on elucidating the precise molecular interactions between this compound and host receptors, optimizing its production for commercial use, and conducting robust clinical trials to confirm its long-term benefits for infant growth, cognitive development, and disease prevention.[16]

References

- 1. mdpi.com [mdpi.com]

- 2. Human Milk Oligosaccharides Influence Neonatal Mucosal and Systemic Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Early development of infant gut microbiota in relation to breastfeeding and human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Immunological Effects of Human Milk Oligosaccharides [frontiersin.org]

- 14. Adhesion of Campylobacter jejuni Is Increased in Association with Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selective microbial production of lacto-N-fucopentaose I in Escherichia coli using engineered α-1,2-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources and abundance of Lnfp I

An In-depth Technical Guide to Lacto-N-fucopentaose I (LNFP I): Natural Sources and Abundance

Introduction

Lacto-N-fucopentaose I (this compound) is a complex oligosaccharide and a prominent member of the Human Milk Oligosaccharides (HMOs), the third most abundant solid component in human milk after lactose and lipids.[1][2] Structurally, it is a neutral pentasaccharide consisting of a lacto-N-tetraose core with a fucose molecule attached in an α1-2 linkage.[3] As a key fucosylated HMO, the presence and concentration of this compound are intrinsically linked to maternal genetics, specifically the secretor (FUT2) gene.[4][5] This guide provides a comprehensive overview of the natural sources and abundance of this compound, details the analytical methodologies for its quantification, and explores its biological activities through signaling pathway diagrams.

Natural Sources and Abundance of this compound

The primary and most significant natural source of this compound is human breast milk.[6] Its concentration is highly variable among individuals and is primarily dictated by the mother's "secretor" status.[4][5] Mothers who are "secretors" possess at least one functional copy of the Fucosyltransferase 2 (FUT2) gene, which is responsible for adding a fucose sugar in an α1-2 linkage to precursor oligosaccharides, a necessary step for this compound synthesis.[7] Consequently, this compound is abundant in the milk of secretor mothers, who represent approximately 80% of the global population, but is found in significantly lower concentrations, if at all, in the milk of "non-secretor" mothers.[2][8]

The abundance of this compound also changes dynamically throughout the stages of lactation, generally showing a downward trend as lactation progresses from colostrum to transitional and finally to mature milk.[4][8]

Quantitative Data on this compound Abundance in Human Milk

The following table summarizes the reported concentrations of this compound in human milk from various studies. These values highlight the significant variation based on secretor status and lactation stage.

| Study Population | Lactation Stage | Secretor Status | Mean/Median Concentration of this compound (mg/L) | Reference |

| Chinese | Colostrum (1-3 days) | Pooled | ~400 | [4] |

| Chinese | Transitional (4-10 days) | Pooled | ~450 | [4] |

| Chinese | Mature (11-40 days) | Pooled | ~300 | [4] |

| German | 6 weeks | Secretor | ~600 | [5] |

| German | 6 months | Secretor | ~400 | [5] |

| German | 12 months | Secretor | ~300 | [5] |

| Various | Mature Milk | Secretor | 646 (g/L total HMOs) | [9] |

| Various | Mature Milk | Non-Secretor | 525 (g/L total HMOs) | [9] |

Note: Concentrations can vary significantly between individuals and analytical methods. The data presented are illustrative of typical ranges.

Experimental Protocols for Quantification

The accurate quantification of this compound from complex biological matrices like human milk requires multi-step protocols involving sample preparation followed by sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone technologies for this purpose.

General Experimental Workflow

The analysis of this compound from human milk typically follows the workflow depicted below.

Detailed Methodologies

1. Sample Preparation:

-

Defatting: Human milk samples (typically 50-500 µL) are centrifuged at high speed (e.g., 14,000 rpm for 30 minutes at 4°C) to separate the top lipid layer, which is then carefully removed.[6]

-

Protein Precipitation: To remove proteins that can interfere with analysis, a solvent like ethanol is added to the defatted milk (e.g., in a 2:1 ratio), followed by incubation at low temperatures (e.g., 4°C) and another centrifugation step to pellet the precipitated proteins.[6]

-

Solid-Phase Extraction (SPE): The resulting supernatant, containing the oligosaccharides, is passed through a graphitized carbon cartridge.[6] This stationary phase retains carbohydrates while salts and other impurities are washed away. The purified HMOs, including this compound, are then eluted, often with a gradient of acetonitrile in water.

2. Analytical Separation and Detection:

-

Chromatography: The purified HMO fraction is injected into an HPLC or Ultra-High-Pressure Liquid Chromatography (UHPLC) system. A common approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating polar compounds like oligosaccharides.[10]

-

Detection and Quantification:

-

Mass Spectrometry (MS): The separated oligosaccharides are ionized (e.g., via electrospray ionization - ESI) and detected by a mass spectrometer.[10] This method is highly specific and sensitive, allowing for the identification of this compound based on its precise mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is achieved by comparing the signal intensity to that of a known concentration of an this compound analytical standard.[3][11]

-

Fluorescence Detection (FLD): Alternatively, oligosaccharides can be chemically labeled with a fluorescent tag (e.g., 2-aminobenzamide) prior to LC separation. A fluorescence detector then quantifies the labeled this compound.[12]

-

Biological Activity and Signaling Pathways

This compound is not merely an inert component of human milk; it possesses significant biological activities, primarily antiviral and immunomodulatory effects.

Antiviral Mechanism

This compound has demonstrated protective effects against certain viral infections, such as those caused by Enterovirus 71 (EV71).[13] Its proposed mechanism involves both direct interference with the virus and modulation of the host cell's response to infection.

References

- 1. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lacto-N-fucopentaose I (this compound) Analytical Reference [elicityl-oligotech.com]

- 4. Human Milk Oligosaccharides Are Associated with Lactation Stage and Lewis Phenotype in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Milk Oligosaccharide Profiles over 12 Months of Lactation: The Ulm SPATZ Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MASONACO - Human milk oligosaccharides [masonaco.org]

- 11. Human Milk Oligosaccharides - analytical references [elicityl-oligotech.com]

- 12. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Role of Lacto-N-fucopentaose I (LNFP I) in Gut Microbiota Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant component of human breast milk, playing a pivotal role in the development of the infant gut microbiota and immune system.[1][2][3] Among the more than 200 identified HMOs, Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated oligosaccharide that has garnered significant scientific interest. This technical guide provides an in-depth analysis of the role of this compound in shaping the gut microbial ecosystem, with a focus on its selective utilization by beneficial bacteria, its impact on metabolic output, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infant nutrition.

This compound: Structure and Presence in Human Milk

Lacto-N-fucopentaose I is a pentasaccharide with the following structure: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-2)Glc. Its synthesis in the mammary gland is dependent on the maternal secretor status, specifically the activity of the fucosyltransferase-2 (FUT2) enzyme.[1] Mothers who are secretors (possessing a functional FUT2 gene) produce α1-2 fucosylated HMOs, including 2'-fucosyllactose (2'-FL) and this compound.[1] The concentration of this compound in human milk varies among individuals and throughout lactation.

Table 1: Quantification of this compound in Human Milk

| Study Population | Lactation Stage | Mean Concentration (mg/L) | Range (mg/L) | Analytical Method | Reference |

| US Mothers | Postnatal day 10 | 450 | 150-800 | HPAEC-PAD | [4] |

| US Mothers | Postnatal day 26 | 380 | 120-700 | HPAEC-PAD | [4] |

| US Mothers | Postnatal day 71 | 250 | 80-500 | HPAEC-PAD | [4] |

| US Mothers | Postnatal day 120 | 200 | 50-450 | HPAEC-PAD | [4] |

| Preterm Infant Mothers | Mature Milk | 320 | 100-650 | MALDI-TOF-MS | [5] |

Selective Utilization of this compound by Gut Microbiota

A key aspect of this compound's function is its selective fermentation by specific members of the gut microbiota, most notably species of the genus Bifidobacterium.[2][6][7] This selective utilization provides a competitive advantage to these bacteria, promoting their growth and establishment in the infant gut.

Bifidobacterium as Primary Consumers

Numerous studies have demonstrated that Bifidobacterium, particularly Bifidobacterium longum subsp. infantis, are proficient consumers of this compound.[2][6][8] This subspecies possesses a specialized gene cluster dedicated to the uptake and metabolism of fucosylated HMOs.[2][8] Other species, such as Bifidobacterium bifidum and some strains of B. breve and B. kashiwanohense, have also been shown to utilize this compound, albeit with varying efficiencies.[6][7][9]

Table 2: In Vitro Growth of Bifidobacterium on this compound

| Bifidobacterium Strain | Substrate | Incubation Time (h) | Fold Increase in Cell Density (vs. control) | Reference |

| B. longum subsp. infantis ATCC 15697 | This compound (1% w/v) | 24 | 15.2 ± 1.8 | [10] |

| B. longum subsp. longum SC596 | This compound (1% w/v) | 24 | 12.5 ± 2.1 | [2] |

| B. breve M-16V | This compound (1% w/v) | 48 | 8.7 ± 1.5 | [9] |

| B. kashiwanohense JCM 15439 | This compound (1% w/v) | 48 | 9.1 ± 1.9 | [7] |

Molecular Mechanisms of this compound Metabolism in Bifidobacterium

The ability of Bifidobacterium to utilize this compound is encoded by specific gene clusters that orchestrate the transport and enzymatic degradation of this complex oligosaccharide.

Bifidobacterium longum subsp. infantis employs an ATP-binding cassette (ABC) transport system for the import of intact this compound into the cytoplasm.[8] This system exhibits high specificity for fucosylated HMOs.

Once inside the cell, this compound is sequentially broken down by a series of specialized glycoside hydrolases. The metabolic pathway involves the following key enzymatic steps:

-

α-fucosidase: Removes the α1-2 linked fucose residue.

-

β-galactosidases: Cleave the terminal and internal galactose units.

-

β-N-acetylhexosaminidase: Hydrolyzes the N-acetylglucosamine linkage.

The resulting monosaccharides (fucose, galactose, glucose, and N-acetylglucosamine) are then channeled into the central fermentative pathway of the bifidobacteria, primarily the "bifid shunt."

Caption: Intracellular degradation pathway of this compound in Bifidobacterium.

Impact of this compound on Gut Microbiota Metabolism and Host Interactions

The fermentation of this compound by Bifidobacterium and other gut microbes leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6][7] These SCFAs have profound effects on the host, including nourishing colonocytes, modulating immune responses, and influencing gut-brain axis signaling.

Table 3: SCFA Production from In Vitro Fermentation of this compound

| Inoculum Source | Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Reference | |---|---|---|---|---|---| | Infant Fecal Slurry | this compound (10 mg/mL) | 45.3 ± 5.2 | 8.1 ± 1.5 | 12.6 ± 2.1 | 66.0 ± 8.8 |[11] | | Adult Fecal Slurry | this compound (10 mg/mL) | 32.1 ± 4.8 | 15.7 ± 2.3 | 18.9 ± 3.0 | 66.7 ± 10.1 |[12] | | B. longum subsp. infantis | this compound (10 mg/mL) | 55.2 ± 6.1 | 2.3 ± 0.5 | 0.5 ± 0.1 | 58.0 ± 6.7 |[13] |

Beyond SCFA production, this compound can also directly interact with the host intestinal epithelium. Some studies suggest that fucosylated HMOs can modulate epithelial cell differentiation and barrier function.[14][15]

Caption: Overview of this compound's impact on the gut ecosystem and host.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of this compound in gut microbiota development.

In Vitro Fermentation of this compound using Fecal Inoculum

This protocol describes a batch fermentation model to assess the fermentability of this compound by a complex gut microbial community.

Materials:

-

Anaerobic chamber

-

Sterile fermentation vessels (e.g., serum bottles)

-

Basal fermentation medium (e.g., containing peptone water, yeast extract, and mineral salts)

-

This compound solution (sterile filtered)

-

Fresh fecal sample from a healthy donor

-

Phosphate buffered saline (PBS), anaerobic

-

Gas chromatograph (GC) for SCFA analysis

-

DNA extraction kit and reagents for 16S rRNA gene sequencing

Procedure:

-

Inoculum Preparation:

-

Homogenize the fresh fecal sample (1:10 w/v) in anaerobic PBS inside an anaerobic chamber.

-

Filter the slurry through sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Dispense 9 mL of basal fermentation medium into each sterile fermentation vessel.

-

Add 1 mL of the this compound solution to achieve the desired final concentration (e.g., 10 mg/mL). For the control, add 1 mL of sterile water.

-

Inoculate each vessel with 1 mL of the prepared fecal slurry.

-

Seal the vessels and incubate at 37°C with gentle shaking for 24-48 hours.

-

-

Sample Collection and Analysis:

-

At designated time points (e.g., 0, 12, 24, 48 hours), collect aliquots from each fermentation vessel for SCFA and microbial analysis.

-

For SCFA analysis, centrifuge the aliquot, filter the supernatant, and analyze by GC.

-

For microbial analysis, pellet the cells by centrifugation, and extract DNA for 16S rRNA gene sequencing to determine changes in microbial composition.

-

Caption: Workflow for in vitro fermentation of this compound.

Animal Models for Studying this compound Supplementation

Animal models, particularly germ-free or humanized mice, are valuable tools for investigating the in vivo effects of this compound on the gut microbiota and host physiology.

Materials:

-

Germ-free or humanized mice

-

Sterile animal housing and diet

-

This compound for supplementation in drinking water or diet

-

Fecal pellet collection supplies

-

Tissue collection instruments

-

Reagents for DNA extraction, 16S rRNA sequencing, and metabolomics analysis

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate germ-free or humanized mice to the experimental conditions.

-

Divide the animals into a control group (receiving a standard diet) and a treatment group (receiving a standard diet supplemented with this compound).

-

-

This compound Administration:

-

Administer this compound to the treatment group through drinking water or mixed into the chow at a defined concentration.

-

-

Sample Collection:

-

Collect fecal pellets at regular intervals throughout the study to monitor changes in the gut microbiota.

-

At the end of the study, euthanize the animals and collect intestinal contents, intestinal tissue, and blood for further analysis.

-

-

Analysis:

-

Analyze the fecal and intestinal microbial composition using 16S rRNA gene sequencing or shotgun metagenomics.

-

Measure SCFA concentrations in the cecal contents.

-

Analyze host responses, such as gene expression in intestinal tissues and levels of inflammatory markers in the blood.

-

Conclusion and Future Directions

Lacto-N-fucopentaose I is a key bioactive component of human milk that plays a significant role in the establishment and development of a healthy infant gut microbiota. Its selective utilization by beneficial Bifidobacterium species, coupled with the production of beneficial metabolites like SCFAs, underscores its importance in early life nutrition.

Future research should focus on:

-

Elucidating the precise signaling pathways through which this compound and its metabolites interact with host cells to modulate immune function and gut barrier integrity.

-

Investigating the synergistic effects of this compound with other HMOs and milk components.

-

Conducting well-controlled clinical trials to further validate the health benefits of this compound supplementation in infant formula and for other therapeutic applications.

The continued exploration of this compound's biological functions holds great promise for the development of novel nutritional interventions and therapeutic strategies aimed at promoting gut health throughout the lifespan.

References

- 1. Methodology for the identification and quantification of human milk oligosaccharides (HMO) by HPTLC | CAMAG [camag.com]

- 2. A novel gene cluster allows preferential utilization of fucosylated milk oligosaccharides in Bifidobacterium longum subsp. longum SC596 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and Quantitation of Human Milk Oligosaccharides using LC-MS based methods- Impacts on Fetal Development and Infant Health [escholarship.org]

- 4. Comparative Genome Analysis of Bifidobacterium longum subsp. infantis Strains Reveals Variation in Human Milk Oligosaccharide Utilization Genes among Commercial Probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Milk Oligosaccharides in Preterm Pigs Sensitive to Necrotizing Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linking human milk oligosaccharide metabolism and early life gut microbiota: bifidobacteria and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frieslandcampinainstitute.com [frieslandcampinainstitute.com]

- 8. Human Milk Oligosaccharide Utilization in Intestinal Bifidobacteria Is Governed by Global Transcriptional Regulator NagR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Varied Pathways of Infant Gut-Associated Bifidobacterium to Assimilate Human Milk Oligosaccharides: Prevalence of the Gene Set and Its Correlation with Bifidobacteria-Rich Microbiota Formation [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Properties of Lacto-N-fucopentaose I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated human milk oligosaccharide (HMO) that is emerging as a significant immunomodulatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the human immune system. Drawing from key in vitro studies, this document details the quantitative impact of this compound on immune cell responses, outlines relevant experimental methodologies, and illustrates the putative signaling pathways involved. The presented data underscores the potential of this compound as a therapeutic candidate for immune-mediated diseases.

Introduction

Human milk oligosaccharides (HMOs) are a complex group of glycans that represent the third most abundant solid component of human milk, after lactose and lipids. Beyond their prebiotic role, HMOs are increasingly recognized for their direct effects on the development and function of the infant's immune system. Among the most abundant of these are the α1,2-linked fucosylated oligosaccharides, including Lacto-N-fucopentaose I (this compound).[1]

This compound has demonstrated significant immunomodulatory capabilities, primarily characterized by an anti-inflammatory and Th2-skewing response.[1][2] This guide synthesizes the available scientific literature to provide a detailed technical resource on the immunomodulatory properties of this compound for researchers and professionals in drug development.

Quantitative Effects of Lacto-N-fucopentaose I on Immune Cell Responses

The primary immunomodulatory effects of this compound have been characterized through in vitro studies on human peripheral blood mononuclear cells (MNCs). The data presented below is derived from a key study by Sotgiu et al. (2006), which investigated the impact of this compound on lipopolysaccharide (LPS)-activated MNCs from both healthy controls and multiple sclerosis patients.[1]

Inhibition of Mononuclear Cell Proliferation

This compound has been shown to significantly decrease the proliferation of LPS-stimulated MNCs in a dose-dependent manner.[1] This anti-proliferative effect suggests a potential role for this compound in dampening excessive immune cell activation.

| Treatment | Mean Reduction in LPS-induced MNC Proliferation (%) | p-value |

| Lactose | 9 | Not Significant |

| 2'-Fucosyllactose (2'-FL) | 18 | 0.04 |

| Lacto-N-fucopentaose I (this compound) | 26 | 0.002 |

| Hydrocortisone | 34 | 0.0002 |

| Table 1: Comparative effects of this compound and other compounds on the proliferation of LPS-activated mononuclear cells. Data is presented as the average percentage of reduction in proliferation compared to LPS stimulation alone.[1][2] |

Modulation of Cytokine Production

This compound exerts a profound influence on the cytokine profile of activated MNCs, promoting an anti-inflammatory and Th2-polarizing environment. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines TNF-α and IL-12p40, and the Th1-associated cytokine IFN-γ, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10.[1]

| Cytokine | Effect of this compound on LPS-induced Production |

| Tumor Necrosis Factor-α (TNF-α) | Reduction |

| Interleukin-12p40 (IL-12p40) | Significant Reduction |

| Interferon-γ (IFN-γ) | Significant Reduction |

| Interleukin-10 (IL-10) | Increase |

| Table 2: Qualitative summary of the effect of Lacto-N-fucopentaose I on the production of key cytokines by LPS-activated mononuclear cells.[1][3] |

The inhibitory effect of this compound on IL-12 and IFN-γ production is particularly noteworthy, suggesting a mechanism for shifting the immune response away from a Th1-dominated profile.[1]

Putative Signaling Pathways

While the precise signaling pathways activated by this compound are still under investigation, evidence from studies on structurally related fucosylated oligosaccharides, such as Lacto-N-fucopentaose III (LNFP III) and 2'-fucosyllactose (2'-FL), provides a strong basis for hypothesized mechanisms. It is proposed that this compound interacts with pattern recognition receptors (PRRs) on the surface of immune cells, such as macrophages and dendritic cells, to initiate its immunomodulatory effects.

Interaction with C-type Lectin Receptors

Fucosylated glycans are known to be recognized by C-type lectin receptors (CLRs), a class of PRRs that play a crucial role in pathogen recognition and immune regulation. It is hypothesized that this compound, through its terminal fucose residue, binds to mannosyl-fucosyl receptors on macrophages.[1][4] This interaction is believed to be a key initiating event in the immunomodulatory cascade.

Figure 1: Hypothesized binding of this compound to mannosyl-fucosyl receptors on macrophages.

Modulation of Downstream Signaling Cascades

Upon receptor engagement, this compound is thought to modulate intracellular signaling pathways that control the expression of inflammatory genes. Based on the observed cytokine shifts, it is plausible that this compound influences key signaling nodes such as NF-κB and MAPK pathways, which are central regulators of inflammation. The increase in IL-10 production suggests a potential activation of pathways known to promote its expression, such as the STAT3 signaling cascade.

Figure 2: Putative signaling pathways modulated by this compound in immune cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Sotgiu et al. (2006).[1]

Isolation of Human Peripheral Blood Mononuclear Cells (MNCs)

Figure 3: Workflow for the isolation of human peripheral blood mononuclear cells.

-

Blood Collection: Collect venous blood into heparinized tubes.

-

Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque density gradient in a centrifuge tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Cell Collection: Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

-

Washing: Wash the collected cells by adding an excess of PBS and centrifuging at 250 x g for 10 minutes.

-

Repeat Washing: Discard the supernatant and repeat the washing step.

-

Resuspension: Resuspend the final cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with fetal calf serum, L-glutamine, and antibiotics).

-

Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Mononuclear Cell Proliferation Assay

-

Cell Plating: Seed MNCs in 96-well flat-bottom plates at a density of 2 x 10^5 cells/well in complete culture medium.

-

Treatment: Add this compound, control substances (e.g., lactose, 2'-FL, hydrocortisone), and/or vehicle control to the wells.

-

Stimulation: Add lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) to the appropriate wells to induce proliferation. Include unstimulated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of proliferation relative to the LPS-stimulated control.

Cytokine Production Measurement (ELISA)

-

Cell Culture: Culture MNCs as described for the proliferation assay.

-

Supernatant Collection: After the desired incubation period (e.g., 24 or 48 hours), centrifuge the plates and collect the cell-free supernatants.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for the cytokines of interest (TNF-α, IL-12p40, IFN-γ, IL-10) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of each cytokine in the samples.

Discussion and Future Directions

The available data strongly indicates that Lacto-N-fucopentaose I possesses significant immunomodulatory properties, characterized by the suppression of pro-inflammatory and Th1-type responses and the promotion of an anti-inflammatory and Th2-skewing cytokine milieu.[1] These effects position this compound as a promising candidate for further investigation in the context of inflammatory and autoimmune diseases.

Future research should focus on several key areas:

-

Receptor Identification and Validation: Definitive identification of the specific receptors on various immune cell subsets that bind to this compound is crucial.

-

Signaling Pathway Elucidation: Detailed investigation of the downstream signaling cascades (e.g., NF-κB, MAPK, STAT pathways) modulated by this compound will provide a deeper understanding of its mechanism of action.

-

In Vivo Studies: Translation of the in vitro findings to relevant animal models of inflammatory and autoimmune diseases is a critical next step in evaluating the therapeutic potential of this compound.

-

Effects on Specific Immune Cell Subsets: Further characterization of the effects of this compound on purified populations of dendritic cells, T cell subsets (including regulatory T cells), and B cells will provide a more complete picture of its immunomodulatory profile.

Conclusion

Lacto-N-fucopentaose I is a bioactive human milk oligosaccharide with potent immunomodulatory effects. Its ability to suppress pro-inflammatory responses and promote a Th2-biased cytokine profile highlights its potential for therapeutic applications in a range of immune-mediated disorders. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the promising immunomodulatory properties of this compound.

References

- 1. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human macrophage activation. Modulation of mannosyl, fucosyl receptor activity in vitro by lymphokines, gamma and alpha interferons, and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Threat Response: A Technical Guide to the Antiviral and Antibacterial Activity of Lacto-N-fucopentaose I (Lnfp I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (Lnfp I), a prominent fucosylated human milk oligosaccharide (HMO), is emerging as a significant bioactive molecule with potent antiviral and antibacterial properties.[1][2] This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of virology, microbiology, and drug development, highlighting the therapeutic potential of this compound.

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the available quantitative data on the antiviral and immunomodulatory activities of Lacto-N-fucopentaose I.

Table 1: Antiviral Activity of Lacto-N-fucopentaose I against Enterovirus 71 (EV71)

| Parameter | Virus | Cell Line | Concentration Range | Effect | Citation |

| Cytotoxicity | - | RD cells | 25-3200 µg/mL | No toxic reaction below 1600 µg/mL; certain cytotoxicity at 3200 µg/mL. | [1] |

| Cell Protection | EV71 | RD cells | 25-1600 µg/mL | Protects EV71-infected RD cells from death. | [1] |

| Viral RNA Reduction | EV71 | RD cells | 100-400 µg/mL | Markedly decreased mRNA levels of viral capsid protein VP1 at 400 µg/mL. | [1] |

| Apoptosis Inhibition | EV71 | RD cells | 400 µg/mL | Decreased the rate of early apoptosis from 27.7% to 10.9%. | [1] |

| Apoptosis Inhibition | - | C. elegans | 100-200 µg/mL | Inhibits cell apoptosis. | [1] |

Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose I

| Parameter | Cell Type | Condition | Concentration | Effect | Citation |

| Cytokine Production | Mononuclear Cells | LPS-activated | Not specified | Reduces the production of IL-12 and IFN-γ. | [3][4] |

| Cytokine Production | Mononuclear Cells | LPS-activated | Not specified | Increases the production of IL-10. | [3][4] |

| Gene Expression | EV71-infected RD cells | - | 100-400 µg/mL | Recovered the decreased mRNA expression of NF-κB and Bcl-2. | [1] |

Experimental Protocols

Antiviral Activity Assay against Enterovirus 71 (EV71)

1. Cell Culture and Virus:

-

Cell Line: Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Virus: Enterovirus 71 (EV71) is propagated in RD cells. Viral titers are determined by a 50% tissue culture infectious dose (TCID₅₀) assay.

2. Cytotoxicity Assay:

-

RD cells are seeded in 96-well plates.

-

Cells are treated with serial dilutions of this compound (e.g., 25-3200 µg/mL) for 48 hours.

-

Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3. Antiviral Activity (Cell Protection) Assay:

-

RD cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound (e.g., 25-1600 µg/mL) for a specified time.

-

Cells are then infected with EV71 at a specific multiplicity of infection (MOI).

-

After incubation (e.g., 14-18 hours), cell viability is measured to determine the protective effect of this compound.

4. Viral RNA Quantification (RT-qPCR):

-

RD cells are treated with this compound and infected with EV71 as described above.

-

Total RNA is extracted from the cells at a specific time post-infection (e.g., 16 hours).

-

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the mRNA levels of viral genes, such as the capsid protein VP1, relative to a housekeeping gene.

5. Apoptosis Assay (Flow Cytometry):

-

RD cells are treated with this compound and infected with EV71.

-

At a designated time post-infection, cells are harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

The percentage of apoptotic cells (early and late) is quantified using a flow cytometer.

6. Caspase Activity Assay:

-

Following treatment and infection, cell lysates are prepared.

-

The activity of key caspases (e.g., caspase-3, -8, and -9) is measured using colorimetric or fluorometric assay kits according to the manufacturer's instructions.

7. Cell Cycle Analysis:

-

Treated and infected RD cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.

Antibacterial Susceptibility Testing (General Protocol)

1. Bacterial Strains and Culture Conditions:

-

Select relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

-

Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth) or on agar plates.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria without this compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

3. Minimum Bactericidal Concentration (MBC) Determination:

-

Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubate the plates overnight.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of Action

This compound employs a multi-pronged approach to inhibit viral infection, primarily demonstrated against Enterovirus 71.

-

Inhibition of Viral Adsorption: this compound has been shown to reduce the expression of the viral capsid protein VP1, which is crucial for the virus to attach to host cells.[1] This suggests that this compound can act as a competitive inhibitor, preventing the initial step of viral entry.

-

Modulation of the Cell Cycle: Viral infections often manipulate the host cell cycle to favor their replication. EV71 infection can cause an arrest in the S phase of the cell cycle. This compound has been observed to rescue this S phase arrest by promoting the expression of Cyclin-Dependent Kinase 2 (CDK2) and reducing the levels of Cyclin E.[1]

-

Inhibition of Apoptosis: Many viruses induce apoptosis to facilitate viral spread. This compound effectively inhibits virus-induced apoptosis through both the intrinsic and extrinsic pathways. It achieves this by:

Caption: Antiviral mechanisms of Lacto-N-fucopentaose I against Enterovirus 71.

Antibacterial Mechanism of Action

The precise molecular mechanisms of this compound's antibacterial activity are less well-defined. However, it is known to modulate the gut microbiota by reducing the abundance of potentially pathogenic bacteria such as Sphingobacterium, Stenotrophomonas, and Achromobacter, while increasing the population of beneficial microbes.[1] This suggests an indirect antibacterial effect through the promotion of a healthy gut microbiome. Direct bactericidal or bacteriostatic effects require further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective microbial production of lacto-N-fucopentaose I in Escherichia coli using engineered α-1,2-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Lacto-N-fucopentaose I (LNFP I): A Technical Guide on its Mechanism of Action Against Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated human milk oligosaccharide (HMO) found in breast milk. Beyond its prebiotic role, this compound has garnered significant attention for its direct and indirect antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action by which this compound combats various pathogens. The information presented herein is intended to support research and development efforts in the fields of infectious disease, immunology, and novel therapeutic design.

This document summarizes key findings on the antiviral, antibacterial, and immunomodulatory activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Antiviral Mechanism of Action: Enterovirus 71 (EV71)

This compound has demonstrated significant antiviral activity against Enterovirus 71, a primary causative agent of hand, foot, and mouth disease. The primary mechanism involves the direct interaction with the virus, preventing its entry into host cells, and modulation of host cellular processes to inhibit viral replication and promote cell survival.

Inhibition of Viral Adsorption

This compound acts as a decoy receptor, binding to the viral capsid protein VP1 of EV71. This interaction sterically hinders the virus from attaching to its natural receptors on the host cell surface, thereby blocking the initial and critical step of viral infection.[1]

Modulation of Host Cell Cycle and Apoptosis

Upon viral infection, EV71 can manipulate the host cell cycle to create a favorable environment for its replication, often leading to apoptosis. This compound has been shown to counteract these effects by:

-

Promoting CDK2 and reducing Cyclin E expression: This helps to restore the S-phase block induced by the virus.[1]

-

Inhibiting apoptosis: this compound treatment leads to a reduction in the expression of pro-apoptotic genes and the activity of caspases 3, 8, and 9.[2] This protective effect has been observed in both human rhabdomyosarcoma (RD) cells and in a Caenorhabditis elegans model.[1][2]

Quantitative Data: Antiviral Effects of this compound on EV71

| Parameter | Pathogen | Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| VP1 mRNA levels | Enterovirus 71 | RD cells | 400 µg/mL | Marked decrease in viral capsid protein VP1 mRNA. | [2] |

| Cell Viability | Enterovirus 71 | RD cells | 25-1600 µg/mL | Protection of EV71-infected cells from death. | [2] |

| Apoptosis Rate | Enterovirus 71 | RD cells | 400 µg/mL | Reduction in early apoptosis rate from 27.7% to 10.9%. | [2] |

| Cytotoxicity | - | RD cells | up to 1600 µg/mL | No toxic reaction observed. | [2] |

| Cytotoxicity | - | RD cells | 3200 µg/mL | Certain cytotoxicity exhibited. | [2] |

Signaling Pathway: this compound Inhibition of EV71 Infection

Caption: this compound inhibits EV71 infection by binding to VP1 and blocking viral adsorption and apoptosis.

Antibacterial and Anti-biofilm Mechanisms of Action

This compound exhibits direct antibacterial and anti-biofilm activities against clinically relevant pathogens, including Group B Streptococcus (GBS) and Acinetobacter baumannii.

Inhibition of Bacterial Growth

This compound has been identified as a bacteriostatic agent against GBS, a leading cause of neonatal infections.[3] While the precise molecular mechanism is still under investigation, it is suggested that specific neutral, non-sialylated HMOs like this compound can interfere with essential bacterial processes.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and host immune responses. While specific quantitative data for this compound's effect on biofilm formation is limited, studies on mixtures of HMOs, which include this compound, have demonstrated significant anti-biofilm activity against Acinetobacter baumannii and Group B Streptococcus.[4] The proposed mechanisms include interference with bacterial adhesion to surfaces and disruption of the biofilm matrix.

Note: Quantitative data for the anti-biofilm activity of this compound alone against Acinetobacter baumannii and Group B Streptococcus are not extensively available in the reviewed literature. Studies have primarily focused on the effects of mixed HMOs.

Experimental Workflow: Biofilm Inhibition Assay

Caption: Workflow for quantifying the inhibition of bacterial biofilm formation by this compound.

Immunomodulatory Mechanisms of Action

This compound can directly modulate the host immune response, which contributes to its protective effects against pathogens. This immunomodulation involves interaction with immune cells and regulation of cytokine production.

Regulation of Mononuclear Cell Proliferation and Cytokine Production

This compound has been shown to influence the activity of mononuclear cells (MNCs). In vitro studies have demonstrated that this compound can:

-

Decrease MNC proliferation: In a dose-dependent manner, this compound reduces the proliferation of lipopolysaccharide (LPS)-activated MNCs from both healthy individuals and multiple sclerosis patients.[5]

-

Modulate cytokine production: this compound decreases the production of pro-inflammatory cytokines such as IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10.[5]

Quantitative Data: Immunomodulatory Effects of this compound

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| MNC Proliferation | Human MNCs | 5-100 µg/mL | Dose-dependent decrease in LPS-driven proliferation (up to 26% reduction). | [5][6] |

| IL-12 Production | Human MNCs | Not specified | Reduction in production. | [5] |

| IFN-γ Production | Human MNCs | Not specified | Reduction in production. | [5] |

| IL-10 Production | Human MNCs | Not specified | Increase in production. | [5] |

Signaling Pathway: Immunomodulation by this compound

Caption: this compound modulates mononuclear cell cytokine production, decreasing pro-inflammatory and increasing anti-inflammatory cytokines.

Impact on Gut Microbiota

This compound, as a prebiotic, can selectively modulate the composition of the gut microbiota, which plays a crucial role in host defense against pathogens through mechanisms like colonization resistance.

Modulation of Bacterial Abundance

While specific data on the effect of this compound alone on the human gut microbiota is limited, studies on HMO mixtures containing this compound, such as 2'-FL and LNnT, have shown significant shifts in the gut microbial community. These studies have consistently reported an increase in the relative abundance of beneficial bacteria, particularly Bifidobacterium, and a decrease in the abundance of potentially pathogenic bacteria belonging to the Firmicutes and Proteobacteria phyla.[1]

Note: Quantitative data on the specific changes in the relative abundance of gut bacterial genera or species in response to this compound supplementation alone is not extensively available in the reviewed literature.

Experimental Workflow: Gut Microbiota Analysis

Caption: Workflow for analyzing changes in gut microbiota composition following this compound intervention.

Detailed Experimental Protocols

Viral Plaque Assay for Antiviral Activity

Objective: To quantify the infectious viral particles and determine the antiviral efficacy of this compound.

Materials:

-

Host cell line susceptible to the virus (e.g., RD cells for EV71)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Overlay medium (e.g., growth medium with 0.5% agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%) for fixation

-

6-well or 12-well cell culture plates

Protocol:

-

Cell Seeding: Seed host cells in culture plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions, with and without pre-incubation with various concentrations of this compound. Include a no-virus control.

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the virus inoculum and gently add the overlay medium to each well.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fixation and Staining:

-

Fix the cells by adding formalin for at least 30 minutes.

-

Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Plaque Counting: Count the number of plaques in each well. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The percentage of plaque reduction in the presence of this compound is calculated relative to the untreated virus control.

Bacterial Growth Inhibition Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Group B Streptococcus)

-

Appropriate bacterial growth medium (e.g., Todd-Hewitt Broth)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Bacterial Culture: Grow the bacterial strain overnight in the appropriate liquid medium.

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Serial Dilutions of this compound: Prepare two-fold serial dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

Objective: To quantify the ability of this compound to inhibit biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., Acinetobacter baumannii)

-

Appropriate growth medium

-

This compound stock solution

-

96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%) for solubilization

-

Spectrophotometer (plate reader)

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension from an overnight culture.

-